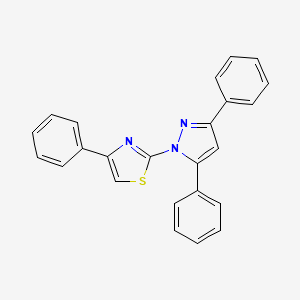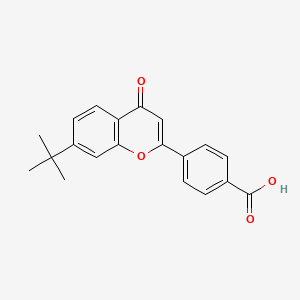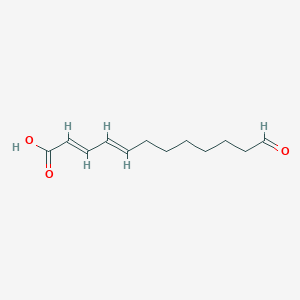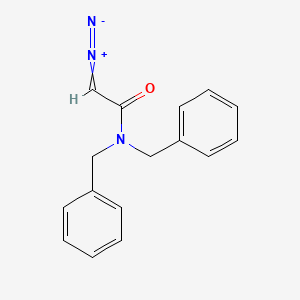
2-Hexyldecyl 2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyldecyl 2-hydroxypropanoate is an organic compound with the molecular formula C19H38O3. It is an ester derived from 2-hydroxypropanoic acid (lactic acid) and 2-hexyldecanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyldecyl 2-hydroxypropanoate typically involves the esterification of 2-hydroxypropanoic acid with 2-hexyldecanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process. The final product is typically obtained through distillation and purification steps to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexyldecyl 2-hydroxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-hydroxypropanoic acid and 2-hexyldecanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 2-hydroxypropanoic acid and 2-hexyldecanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-Hexyldecyl 2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 2-Hexyldecyl 2-hydroxypropanoate involves its interaction with biological membranes and lipid bilayers. The compound can integrate into lipid membranes, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of active pharmaceutical ingredients. The molecular targets and pathways involved include lipid transport proteins and membrane-associated enzymes.
Comparación Con Compuestos Similares
2-Hexyldecyl 2-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 2-hydroxypropanoate: A smaller ester with similar chemical properties but different applications.
2-Hydroxyethyl 2-hydroxypropanoate: Another ester of 2-hydroxypropanoic acid with different alcohol components.
2-Hexyldecyl lactate: A similar compound with a different ester linkage.
The uniqueness of this compound lies in its specific combination of the 2-hexyldecyl group and the 2-hydroxypropanoate moiety, which imparts distinct physicochemical properties and applications.
Propiedades
Número CAS |
114804-94-3 |
|---|---|
Fórmula molecular |
C19H38O3 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
2-hexyldecyl 2-hydroxypropanoate |
InChI |
InChI=1S/C19H38O3/c1-4-6-8-10-11-13-15-18(14-12-9-7-5-2)16-22-19(21)17(3)20/h17-18,20H,4-16H2,1-3H3 |
Clave InChI |
JYJQHAHKQJAPNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)COC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)



![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)

![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)

![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)

